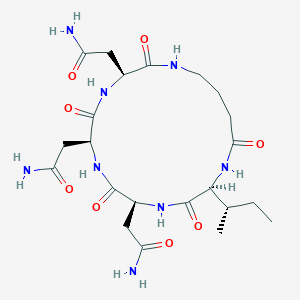

SPSB2-iNOS inhibitory cyclic peptide-3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H36N8O8 |

|---|---|

分子量 |

540.6 g/mol |

IUPAC名 |

2-[(3S,6S,9S,12S)-6,9-bis(2-amino-2-oxoethyl)-12-[(2S)-butan-2-yl]-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacycloheptadec-3-yl]acetamide |

InChI |

InChI=1S/C22H36N8O8/c1-3-10(2)18-22(38)29-13(9-16(25)33)21(37)28-12(8-15(24)32)20(36)27-11(7-14(23)31)19(35)26-6-4-5-17(34)30-18/h10-13,18H,3-9H2,1-2H3,(H2,23,31)(H2,24,32)(H2,25,33)(H,26,35)(H,27,36)(H,28,37)(H,29,38)(H,30,34)/t10-,11-,12-,13-,18-/m0/s1 |

InChIキー |

KIMFPUHREMFMIV-GKOAFATMSA-N |

異性体SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCCCC(=O)N1)CC(=O)N)CC(=O)N)CC(=O)N |

正規SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC(=O)N)CC(=O)N)CC(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SPSB2-iNOS Inhibitory Cyclic Peptide-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of SPSB2-iNOS inhibitory cyclic peptide-3 (also known as CP3). It is intended for researchers, scientists, and professionals in the field of drug development. This document details the molecular interactions, signaling pathways, and quantitative binding affinities of CP3 and related peptides that inhibit the interaction between the Suppressor of Cytokine Signaling (SOCS) box protein SPSB2 and inducible nitric oxide synthase (iNOS). By preventing the SPSB2-mediated proteasomal degradation of iNOS, these cyclic peptides prolong the half-life of iNOS, leading to sustained production of nitric oxide (NO), a key molecule in the innate immune response against pathogens. This guide includes detailed experimental methodologies and visual representations of the core mechanisms to facilitate a deeper understanding and further research in this area.

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune system, responsible for producing large amounts of nitric oxide (NO) to combat invading pathogens.[1][2] The expression and activity of iNOS are tightly regulated to prevent the cytotoxic effects of excessive NO production.[3] One key regulatory mechanism is the proteasomal degradation of iNOS, which is mediated by the E3 ubiquitin ligase complex.[4][5] The SPRY domain-containing SOCS box protein 2 (SPSB2) acts as the substrate recognition component of this E3 ligase complex, binding directly to a conserved "DINNN" motif in the N-terminal region of iNOS.[5][6] This interaction targets iNOS for polyubiquitination and subsequent degradation by the proteasome.[4][5]

Inhibiting the SPSB2-iNOS interaction presents a promising therapeutic strategy to enhance the host's innate immune response by prolonging the functional lifetime of iNOS.[4][6][7] This has led to the development of several peptide-based inhibitors, including the highly potent this compound (CP3).[8][9] This guide focuses on the mechanism of action of CP3, providing quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

The SPSB2-iNOS Signaling Pathway

The core mechanism involves the direct interaction of SPSB2 with iNOS, leading to the ubiquitination and degradation of the latter. SPSB2 is an adaptor protein that recruits a larger E3 ubiquitin ligase complex, which includes Elongins B and C, Cullin-5, and Rbx2.[4][10] The inhibition of this pathway by cyclic peptides like CP3 prevents the degradation of iNOS, thereby increasing its intracellular concentration and enhancing NO production.

Quantitative Data: Binding Affinities of Inhibitory Peptides

The potency of various linear and cyclic peptides as inhibitors of the SPSB2-iNOS interaction has been quantified using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding.

| Peptide Name/Sequence | Type | Method | Binding Affinity (Kd) | Reference |

| This compound (CP3) / cyclo{Ile-Asn-Asn-Asn-Abu} | Cyclic | SPR | 7 nM | [1][8][9][11] |

| Ac-c[CVDINNNC]-NH2 (CP0) | Cyclic | SPR | 4.4 nM | [12] |

| CP1 (cystathionine analogue of CP0) | Cyclic | SPR | Low nM | [7] |

| CP2 (lactam-bridge-cyclized) | Cyclic | SPR | Low nM | [7] |

| cR7 (cyclo(RGDINNN)) | Cyclic | ITC | ~103 nM | [13] |

| cR8 (cyclo(RGDINNNV)) | Cyclic | ITC | 671 nM | [13][14] |

| cR9 (cyclo(RGDINNNVE)) | Cyclic | ITC | ~335 nM | [13] |

| Wild-type iNOS peptide (residues 19-31) | Linear | ITC | 13 nM | [4] |

| DINNN | Linear | SPR | 318 nM | [3][15] |

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). This technique provides kinetic data (association and dissociation rates) and affinity data (Kd).

Protocol Outline:

-

Immobilization of Ligand (SPSB2):

-

A sensor chip (e.g., CM5) is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Recombinant SPSB2 protein is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to a concentration of 5-20 µg/mL and injected over the activated surface to achieve a target immobilization level (e.g., 3000-5000 Resonance Units, RU).

-

The surface is then deactivated with an injection of ethanolamine.

-

-

Analyte Injection (Cyclic Peptides):

-

A series of dilutions of the cyclic peptide (e.g., CP3) are prepared in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, pH 7.4).

-

The peptide solutions are injected over the SPSB2-immobilized surface at a constant flow rate (e.g., 30 µL/min).

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules in solution, providing a complete thermodynamic profile of the interaction in a single experiment.

Protocol Outline:

-

Sample Preparation:

-

Recombinant SPSB2 protein is placed in the sample cell of the calorimeter at a concentration of tens to hundreds of micromolar.

-

The cyclic peptide is loaded into the injection syringe at a concentration in the millimolar range.

-

Both protein and peptide are in the same buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 7.0).

-

-

Titration:

-

The peptide solution is titrated into the protein solution in a series of small, precise injections.

-

The heat released or absorbed after each injection is measured.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of peptide to protein.

-

The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Co-immunoprecipitation (Co-IP) from Macrophage Lysates

This assay is used to demonstrate that the cyclic peptide can disrupt the interaction between full-length iNOS and SPSB2 in a cellular context.

Protocol Outline:

-

Cell Culture and Lysis:

-

Macrophage cells (e.g., RAW 264.7 or bone marrow-derived macrophages) are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

-

Cells are lysed in a gentle, non-denaturing buffer (e.g., modified RIPA buffer) containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G beads to reduce non-specific binding.

-

An antibody against SPSB2 (or a tagged version of SPSB2) is added to the lysate and incubated to form antibody-SPSB2-iNOS complexes.

-

In parallel, lysates are incubated with the antibody and varying concentrations of the cyclic peptide inhibitor (e.g., CP3).

-

Protein A/G beads are added to pull down the antibody and any bound proteins.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-iNOS antibody to detect the amount of iNOS that was co-immunoprecipitated with SPSB2. A decrease in the iNOS signal in the presence of the peptide indicates inhibition of the interaction.

-

In Vitro Ubiquitination Assay

This cell-free assay directly assesses the ability of the SPSB2 E3 ligase complex to ubiquitinate iNOS and whether this process is inhibited by the cyclic peptide.

Protocol Outline:

-

Reaction Mixture Preparation:

-

A reaction is set up containing recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and the reconstituted SPSB2 E3 ligase complex (SPSB2, Elongin B/C, Cullin-5, Rbx2).

-

The source of iNOS can be from stimulated macrophage lysates or recombinant iNOS.

-

The reaction is initiated by the addition of ATP.

-

-

Inhibition:

-

Parallel reactions are performed in the presence of increasing concentrations of the cyclic peptide inhibitor.

-

-

Analysis:

-

The reactions are stopped at various time points and analyzed by SDS-PAGE and Western blotting using an anti-iNOS antibody.

-

The appearance of higher molecular weight bands corresponding to polyubiquitinated iNOS indicates E3 ligase activity. A reduction in these bands in the presence of the peptide demonstrates inhibition.

-

Nitric Oxide (NO) Measurement in Cell Culture

The functional consequence of inhibiting the SPSB2-iNOS interaction is an increase in NO production. This can be measured in cell culture supernatants using the Griess assay.

Protocol Outline:

-

Cell Treatment:

-

Macrophages are stimulated with LPS/IFN-γ to induce iNOS expression.

-

The cells are then treated with the cyclic peptide inhibitor (often conjugated to a cell-penetrating peptide for intracellular delivery) for a specified period (e.g., 24 hours).

-

-

Sample Collection:

-

The cell culture supernatant is collected.

-

-

Griess Assay:

-

The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant. This reagent reacts with nitrite (B80452) (a stable breakdown product of NO) to form a colored azo compound.

-

The absorbance is measured at ~540 nm, and the nitrite concentration is determined by comparison to a standard curve. An increase in nitrite concentration in peptide-treated cells indicates enhanced iNOS activity.

-

Conclusion

This compound and related compounds are potent inhibitors of the SPSB2-iNOS protein-protein interaction. By binding to SPSB2 with high affinity, CP3 competitively inhibits the binding of iNOS, thereby preventing its polyubiquitination and subsequent proteasomal degradation. This leads to a prolonged intracellular lifetime of iNOS and enhanced production of nitric oxide. The data and protocols presented in this guide provide a detailed framework for understanding and further investigating the mechanism of action of this promising class of potential anti-infective agents. The structure-activity relationships derived from comparing different cyclic peptides offer a foundation for the rational design of next-generation inhibitors with improved therapeutic properties.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. path.ox.ac.uk [path.ox.ac.uk]

- 3. Collection - Design, Synthesis, and Characterization of Cyclic Peptidomimetics of the Inducible Nitric Oxide Synthase Binding Epitope That Disrupt the ProteinâProtein Interaction Involving SPRY Domain-Containing Suppressor of Cytokine Signaling Box Protein (SPSB) 2 and Inducible Nitric Oxide Synthase - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 4. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dhvi.duke.edu [dhvi.duke.edu]

- 6. research.monash.edu [research.monash.edu]

- 7. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Development of SPSB2-iNOS Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large amounts of nitric oxide (NO) to combat pathogens.[1] However, excessive NO production can be cytotoxic and contribute to inflammatory diseases. The lifetime and activity of iNOS are tightly regulated, in part, by the SPRY domain-containing SOCS box protein 2 (SPSB2).[2] SPSB2 is an adaptor protein for an E3 ubiquitin ligase complex that targets iNOS for proteasomal degradation, thereby acting as a negative regulator of NO production.[3][4] This intricate regulatory mechanism presents a promising therapeutic target. Inhibiting the SPSB2-iNOS interaction can prolong the intracellular lifetime of iNOS, augmenting NO production for enhanced antimicrobial and potential anticancer activities.[1][5] This guide provides a comprehensive overview of the discovery and development of peptide-based inhibitors targeting the SPSB2-iNOS interaction, with a focus on quantitative data, detailed experimental protocols, and key signaling and experimental workflows.

The SPSB2-iNOS Signaling Pathway and Inhibition

The interaction between SPSB2 and iNOS is a key regulatory node in the control of NO production. SPSB2 recognizes a linear motif, "DINNN," within the disordered N-terminal region of iNOS.[6][7] Upon binding, SPSB2 recruits a multi-subunit E3 ubiquitin ligase complex, including Elongin B/C, Cullin-5, and Rbx2, which polyubiquitinates iNOS, marking it for degradation by the proteasome.[3][6] This process effectively terminates the iNOS-driven NO signal.

Peptide inhibitors have been designed to mimic the "DINNN" motif of iNOS, competitively binding to the SPRY domain of SPSB2 and disrupting the native SPSB2-iNOS interaction.[8] This disruption prevents the recruitment of the E3 ligase complex, thereby rescuing iNOS from proteasomal degradation and prolonging its activity.

Development of SPSB2-iNOS Inhibitory Peptides

The development of potent and specific inhibitors for the SPSB2-iNOS interaction has primarily focused on cyclic peptides. These peptides are designed based on the "DINNN" binding motif of iNOS and often incorporate additional motifs, such as RGD (arginyl-glycyl-aspartic acid), to potentially enhance cell permeability or confer additional functionalities.[9]

Quantitative Data on Peptide Inhibitors

The binding affinities of various peptide inhibitors to SPSB2 have been determined using biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The inhibitory potency has been assessed in cell-based assays by measuring the displacement of full-length iNOS from SPSB2.

| Peptide | Sequence | Binding Affinity (Kd) to SPSB2 | Method | Reference |

| iNOS peptide | KEEKDINNNVKKT | 0.8 ± 0.1 nM | SPR | [10] |

| Linear DINNN | DINNN | 318 nM | SPR | [11] |

| cR8 | cyclo(RGDINNNV) | 671 nM | ITC | [9] |

| cR7 | cyclo(RGDINNN) | ~103 nM (6.5-fold higher than cR8) | ITC | [5][12] |

| cR9 | cyclo(RGDINNNVE) | ~335 nM (2-fold higher than cR8) | ITC | [5][12] |

Note: The binding affinity for cR7 and cR9 are estimated based on the reported fold-increase in affinity relative to cR8.

| Peptide (at 10 µM) | Inhibition of SPSB1-iNOS Interaction | Inhibition of SPSB2-iNOS Interaction | Inhibition of SPSB4-iNOS Interaction | Reference |

| cR7 | Effective | Effective | Strongest Inhibition | [5][12] |

| cR8 | Effective | Unable to compete | Effective | [5] |

| cR9 | Effective | Effective | Effective | [5][12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments involved in the discovery and characterization of SPSB2-iNOS inhibitors.

Experimental Workflow for Inhibitor Screening

The process of identifying and validating SPSB2-iNOS inhibitory peptides typically follows a multi-step workflow, beginning with high-throughput screening and culminating in cell-based functional assays.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics (association and dissociation rates) and affinity (Kd) of the peptide inhibitors to SPSB2.

-

Immobilization: Covalently immobilize recombinant SPSB2 protein onto a sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the inhibitory peptide in a suitable running buffer (e.g., HBS-EP).

-

Binding Analysis: Inject the peptide solutions over the SPSB2-functionalized and a reference flow cell at a constant flow rate.

-

Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[11]

Isothermal Titration Calorimetry (ITC)

ITC measures the heat change upon binding, providing a complete thermodynamic profile of the interaction, including Kd, enthalpy (ΔH), and entropy (ΔS).

-

Sample Preparation: Place a solution of recombinant SPSB2 protein in the sample cell and the inhibitory peptide solution in the injection syringe.

-

Titration: Perform a series of small injections of the peptide into the SPSB2 solution while monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of peptide to protein. Fit the resulting isotherm to a binding model to determine the stoichiometry (n), Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[9]

In Vitro Ubiquitination Assay

This assay demonstrates the ability of an inhibitory peptide to prevent the SPSB2-mediated ubiquitination of iNOS.

-

Source of iNOS: Use lysates from LPS/IFN-γ-stimulated macrophages from Spsb2-/- mice as a source of iNOS.[3]

-

Reaction Mixture: Combine the iNOS-containing lysate with E1 and E2 (e.g., UbcH5a) enzymes, ubiquitin, a trimeric SPSB2/elongin BC complex, Rbx2, and Cullin5 in a reaction buffer.

-

Inhibition: For the test condition, pre-incubate the SPSB2 complex with the inhibitory peptide before adding it to the reaction mixture.

-

Incubation: Incubate the reactions at 37°C for various time points.

-

Detection: Stop the reaction and analyze the ubiquitination of iNOS by immunoprecipitation of iNOS followed by Western blotting with an anti-ubiquitin antibody.[3]

Griess Assay for Nitrite (B80452) Measurement

This colorimetric assay is a common method to quantify NO production by measuring its stable breakdown product, nitrite (NO2-), in cell culture supernatants.[3]

-

Cell Culture: Plate macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) and stimulate with LPS and IFN-γ to induce iNOS expression. Treat the cells with the inhibitory peptide.

-

Sample Collection: Collect the cell culture supernatants at different time points.

-

Griess Reaction:

-

Mix 100 µl of supernatant with 10 µl of 1% sulfanilamide (B372717) and incubate for 10 minutes at room temperature.

-

Add 10 µl of 0.1% N-1-naphthylethylenediamine dihydrochloride (B599025) in 2.5% polyphosphoric acid and incubate for 5 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 550 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[3]

Conclusion and Future Directions

The development of SPSB2-iNOS inhibitory peptides represents a promising strategy for modulating NO levels for therapeutic benefit. The detailed understanding of the structural basis of the SPSB2-iNOS interaction has enabled the rational design of potent cyclic peptide inhibitors.[2] Future work will likely focus on improving the cell permeability and metabolic stability of these peptides, potentially through peptidomimetic approaches or the use of cell-penetrating peptide conjugates.[10] Furthermore, these inhibitors serve as valuable tools for dissecting the complex roles of the iNOS-SPSB2 axis in various physiological and pathological contexts. The continued development of these targeted therapeutics could lead to novel treatments for infectious diseases and certain types of cancer.

References

- 1. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase [pubmed.ncbi.nlm.nih.gov]

- 3. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. db.cngb.org [db.cngb.org]

The Intricate Dance of Inhibition: A Technical Guide to the Structure-Activity Relationship of SPSB2-iNOS Cyclic Peptide Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the structure-activity relationship (SAR) of cyclic peptide inhibitors targeting the interaction between the SPRY domain-containing suppressor of cytokine signaling 2 (SPSB2) and inducible nitric oxide synthase (iNOS). By disrupting this protein-protein interaction, these inhibitors offer a promising therapeutic strategy to prolong the activity of iNOS, a key enzyme in the innate immune response, thereby enhancing the clearance of pathogens. This document provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, equipping researchers with the foundational knowledge to advance the development of this novel class of anti-infective agents.

The SPSB2-iNOS Signaling Axis: A Target for Therapeutic Intervention

The cellular signaling pathway culminating in the degradation of iNOS is a critical regulatory mechanism to control the production of nitric oxide (NO), a potent antimicrobial and signaling molecule. SPSB2, an E3 ubiquitin ligase adaptor protein, plays a pivotal role in this process. It recognizes a specific motif within the N-terminal region of iNOS, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] Inhibition of the initial recognition step between the SPRY domain of SPSB2 and iNOS is the central strategy for the cyclic peptide inhibitors discussed herein. By blocking this interaction, the inhibitors prevent the downstream ubiquitination cascade, thereby stabilizing iNOS and prolonging NO production.

Quantitative Analysis of Inhibitor Potency

The efficacy of various cyclic peptide inhibitors has been quantified through rigorous biophysical and biochemical assays. The dissociation constant (Kd) serves as a primary metric for comparing the binding affinities of these inhibitors to SPSB2. The following tables summarize the key quantitative data for different classes of cyclic peptide inhibitors.

Table 1: RGD-Containing Cyclic Peptide Inhibitors

| Inhibitor | Sequence | Kd (nM) | Assay | Reference |

| cR7 | cyclo(RGDINNN) | 103 ± 16 | ITC | [3] |

| cR8 | cyclo(RGDINNNV) | 671 | ITC | [4] |

| cR9 | cyclo(RGDINNNVE) | 308 ± 51 | ITC | [3] |

Table 2: Redox-Stable and Other Cyclic Peptide Inhibitors

| Inhibitor | Description | Kd (nM) | Assay | Reference |

| CP0 | Ac-c[CVDINNNC]-NH₂ | 4.4 | SPR | [5] |

| CP1 | Cystathionine analog of CP0 | - | - | [6] |

| CP2 | Lactam-bridge cyclized peptide | 21 | SPR | [6] |

| CP3 | Optimized cyclic peptidomimetic | 7 | SPR | [7] |

Core Experimental Methodologies

The characterization of SPSB2-iNOS cyclic peptide inhibitors relies on a suite of sophisticated experimental techniques. This section provides detailed protocols for the key assays cited in the development of these inhibitors.

Recombinant Protein Expression and Purification

The production of high-quality recombinant SPSB2 protein is a prerequisite for in vitro binding and functional assays.

Protocol for SPSB2 Expression and Purification: [8][9]

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired SPSB2 construct (e.g., the SPRY domain, residues 22-220) with an affinity tag (e.g., His6-tag or GST-tag).

-

Cell Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB or M9 minimal media for isotopic labeling) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lyse the cells by sonication on ice.

-

Clarification and Affinity Chromatography: Clarify the lysate by ultracentrifugation. Apply the supernatant to an affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione Sepharose for GST-tagged proteins). Wash the resin extensively with wash buffer (lysis buffer with a slightly higher concentration of imidazole or without glutathione). Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole or 10-20 mM reduced glutathione).

-

Tag Cleavage and Polishing (Optional): If necessary, cleave the affinity tag using a specific protease (e.g., TEV or thrombin). Further purify the protein using size-exclusion chromatography to remove aggregates and the cleaved tag.

-

Quality Control: Assess the purity and concentration of the final protein sample by SDS-PAGE and UV-Vis spectrophotometry.

Binding Affinity Determination

Isothermal Titration Calorimetry (ITC): [3][4][10][11][12][13][14]

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol for ITC:

-

Sample Preparation: Prepare solutions of purified SPSB2 and the cyclic peptide inhibitor in the same dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heat of dilution effects. Typical concentrations are 20-50 µM for SPSB2 in the sample cell and 200-500 µM for the peptide in the syringe.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters such as the stirring speed and injection volume.

-

Titration: Perform a series of injections of the peptide solution into the SPSB2 solution, allowing the system to reach equilibrium after each injection.

-

Data Analysis: Integrate the heat changes for each injection and plot them against the molar ratio of peptide to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.

Surface Plasmon Resonance (SPR): [6]

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.

Protocol for SPR:

-

Ligand Immobilization: Covalently immobilize purified SPSB2 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the cyclic peptide inhibitor over the sensor surface at a constant flow rate.

-

Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

-

Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

In Vitro Ubiquitination Assay[1][15][16][17][18]

This assay reconstitutes the ubiquitination of iNOS in a test tube to assess the inhibitory effect of the cyclic peptides on this process.

Protocol for In Vitro Ubiquitination Assay:

-

Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), the E3 ligase complex (containing SPSB2, Cullin5, Rbx2, and Elongins B and C), ubiquitin, ATP, and a source of iNOS (e.g., from stimulated macrophage cell lysates).

-

Inhibitor Addition: Add the cyclic peptide inhibitor at various concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

-

Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Detection: Probe the membrane with an anti-iNOS antibody to detect the presence of high molecular weight polyubiquitinated iNOS species. A reduction in the high molecular weight smear in the presence of the inhibitor indicates successful inhibition of ubiquitination.

Cell-Based Assays

Cell Lysate Competition Assay: [6][15]

This assay assesses the ability of the cyclic peptide inhibitors to disrupt the interaction between SPSB2 and full-length iNOS in a more physiological context.

Protocol for Cell Lysate Competition Assay:

-

Cell Culture and Lysis: Culture RAW 264.7 macrophages and stimulate them with LPS and IFN-γ to induce iNOS expression. Lyse the cells in a suitable lysis buffer.

-

Pull-Down Assay: Incubate the cell lysate with a GST-tagged SPSB2 protein (or the SPRY domain) that has been pre-bound to glutathione-Sepharose beads.

-

Inhibitor Competition: Add the cyclic peptide inhibitor at various concentrations to the lysate-bead mixture and incubate to allow for competition with endogenous iNOS for binding to SPSB2.

-

Washing and Elution: Wash the beads to remove unbound proteins. Elute the bound proteins from the beads.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-iNOS antibody. A decrease in the amount of iNOS pulled down in the presence of the inhibitor demonstrates its ability to disrupt the SPSB2-iNOS interaction.

Nitric Oxide Production Assay (Griess Assay): [16][17][18][19]

This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in the cell culture medium as an indicator of iNOS activity.

Protocol for Griess Assay:

-

Cell Culture and Treatment: Plate RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with the cyclic peptide inhibitor for a specified time, followed by stimulation with LPS and IFN-γ to induce iNOS expression.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. An increase in nitrite concentration in the presence of the inhibitor indicates enhanced iNOS activity.

Structural Insights into Inhibitor Binding

The crystal structures of SPSB2 in complex with various cyclic peptide inhibitors have provided invaluable insights into the molecular basis of their interaction and have guided the rational design of more potent analogs.[4][20][21] Analysis of these structures reveals key hydrogen bonding and hydrophobic interactions between the peptide and the iNOS binding pocket on the SPRY domain of SPSB2. For instance, the conserved "DINNN" motif of the iNOS peptide, which is incorporated into many of the cyclic inhibitors, forms a network of hydrogen bonds with residues in the binding groove of SPSB2. The cyclization of the peptides pre-organizes the key binding residues in a conformation that is favorable for binding, leading to a significant enhancement in affinity compared to their linear counterparts. Subtle structural variations among the different cyclic peptides can lead to significant differences in their binding affinities, highlighting the importance of a precise fit within the binding pocket.

Conclusion and Future Directions

The development of cyclic peptide inhibitors targeting the SPSB2-iNOS interaction represents a promising avenue for the development of novel anti-infective therapies. The structure-activity relationships established through quantitative binding studies and structural biology have provided a clear roadmap for the design of potent and specific inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.

Future efforts will likely focus on optimizing the pharmacokinetic properties of these cyclic peptides to improve their in vivo efficacy. This may involve further modifications to enhance their stability, cell permeability, and bioavailability. The incorporation of targeting moieties, such as the RGD motif for integrin binding, is an exciting strategy to deliver these inhibitors specifically to sites of infection or inflammation. As our understanding of the intricate regulation of the iNOS pathway continues to grow, so too will the opportunities to develop innovative and effective therapies based on the principles outlined in this guide.

References

- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of SPSB2 in complex with a rational designed RGD-containing cyclic peptide inhibitor of SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Crystal structure of the SPRY domain of human SPSB2 in the apo state - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Expression and Purification [protocols.io]

- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 11. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. benchchem.com [benchchem.com]

- 15. Subtle Structural Differences Affect the Inhibitory Potency of RGD-Containing Cyclic Peptide Inhibitors Targeting SPSB Proteins | MDPI [mdpi.com]

- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5xn3 - Crystal structure of SPSB2 in complex with a rational designed RGD containing cyclic peptide inhibitor of SPSB2-iNOS interaction - Summary - Protein Data Bank Japan [pdbj.org]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide: SPSB2 as a Negative Regulator of Inducible Nitric Oxide Synthase (iNOS) Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract

Inducible nitric oxide synthase (iNOS) is a critical enzyme in the innate immune response, producing large quantities of nitric oxide (NO) to combat pathogens.[1][2] However, excessive NO production can lead to cytotoxicity and tissue damage, necessitating tight regulation of iNOS levels.[3][4] This technical guide details the role of the SPRY domain-containing SOCS box protein 2 (SPSB2) as a key negative regulator of iNOS. SPSB2 acts as an adaptor protein for a Cullin-5-based E3 ubiquitin ligase complex, targeting iNOS for polyubiquitination and subsequent proteasomal degradation.[1][2][5][6] Understanding this regulatory mechanism provides a foundation for developing novel therapeutic strategies that modulate iNOS activity in various disease contexts, such as chronic infections and inflammatory disorders.[2][3]

The SPSB2-iNOS Signaling Axis

The expression of iNOS is rapidly induced in macrophages and other immune cells in response to stimuli like bacterial lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) through signaling pathways involving NF-κB and STAT1.[1][7] Once expressed, the duration and intensity of iNOS activity are controlled at the post-translational level. SPSB2 is a central figure in this regulation.

The mechanism involves a series of molecular interactions:

-

Recognition and Binding: The SPRY domain of SPSB2 directly interacts with a conserved "DINNN" motif within the N-terminal region of the iNOS protein.[1][8][9]

-

E3 Ligase Recruitment: The SOCS box domain of SPSB2 recruits the other components of a Cullin-5 (Cul5) RING E3 ubiquitin ligase complex. This complex includes Elongins B and C, and Rbx2.[1][7][8]

-

Polyubiquitination: As the substrate adaptor, SPSB2 brings the E3 ligase complex into proximity with iNOS, facilitating the attachment of a polyubiquitin (B1169507) chain to iNOS.[1][5]

-

Proteasomal Degradation: The polyubiquitinated iNOS is then recognized and degraded by the 26S proteasome, terminating its nitric oxide production.[1][3][7]

This pathway ensures that iNOS is removed once an infection is resolved, preventing prolonged and damaging NO production.[3] Notably, the same stimuli that induce iNOS expression tend to suppress SPSB2 expression, allowing for a robust initial immune response before the negative feedback mechanism is restored.[3]

Quantitative Data Summary

Experimental studies using murine bone marrow-derived macrophages (BMDMs) have elucidated the quantitative impact of SPSB2 on iNOS expression and function. The absence of SPSB2 leads to a more sustained and robust NO-mediated immune response.

| Condition | iNOS Protein Level | Nitric Oxide (NO) Production | Pathogen Killing (e.g., L. major) | Reference |

| Wild-Type (Spsb2+/+) Macrophages | Transiently induced by LPS/IFN-γ, followed by degradation. | Normal, transient increase. | Baseline level of killing. | [1] |

| SPSB2-Deficient (Spsb2-/-) Macrophages | Prolonged expression and modest increase in protein levels after 4-8h of stimulation. | Correspondingly increased and sustained NO production. | Significantly enhanced killing of parasites. | [1][2][3] |

| SPSB2-Overexpressing (Spsb2T/+) Macrophages | Enhanced degradation and decreased protein levels. | Correspondingly decreased NO production. | Reduced killing of parasites. | [1][3] |

Key Experimental Protocols

The following protocols are foundational for investigating the SPSB2-iNOS interaction.

Co-Immunoprecipitation (Co-IP) for SPSB2-iNOS Interaction

This protocol is used to demonstrate the physical interaction between SPSB2 and iNOS within a cellular context.

Methodology:

-

Cell Culture and Lysis: Culture RAW 264.7 macrophages or BMDMs. Induce iNOS expression by stimulating with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 6-8 hours.

-

Harvest and Lyse: Wash cells with ice-cold PBS and lyse using a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease inhibitors.[10] Incubate on ice for 15-30 minutes.

-

Clarification: Centrifuge the lysate at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Pre-Clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C.[11][12] Pellet the beads and discard them, retaining the supernatant.

-

Immunoprecipitation: Add a primary antibody specific for the "bait" protein (e.g., anti-SPSB2) to the pre-cleared lysate. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation (or using a magnetic rack). Discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[10][11]

-

Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody against the "prey" protein (i.e., anti-iNOS) to detect the co-precipitated protein.[1]

References

- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 5. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 7. researchgate.net [researchgate.net]

- 8. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hsp90 inhibition renders iNOS aggregation and the clearance of iNOS aggregates by proteasomes requires SPSB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. bitesizebio.com [bitesizebio.com]

- 12. antibodiesinc.com [antibodiesinc.com]

Technical Whitepaper: The Role of the SPSB2-iNOS Interaction in Macrophage Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a cornerstone of macrophage-mediated immunity against intracellular pathogens. However, excessive NO can be cytotoxic to host tissues, necessitating tight regulation of iNOS activity. This document details the critical role of the SPRY domain-containing SOCS box protein 2 (SPSB2) as a key negative regulator of iNOS. SPSB2 acts as an adaptor protein, recruiting an E3 ubiquitin ligase complex to target iNOS for proteasomal degradation, thereby controlling the duration and intensity of the NO-mediated immune response. Understanding this interaction provides a mechanistic basis for developing novel therapeutics aimed at modulating macrophage function in infectious and inflammatory diseases.

Introduction: The Double-Edged Sword of iNOS in Macrophages

Macrophages are central players in the innate immune system. Upon activation by microbial products (like lipopolysaccharide, LPS) or pro-inflammatory cytokines (like interferon-gamma, IFN-γ), they upregulate the expression of iNOS.[1][2] This enzyme catalyzes the production of high concentrations of NO, a potent antimicrobial and tumoricidal molecule.[3][4] NO and its reactive nitrogen species (RNS) derivatives are crucial for the clearance of intracellular pathogens such as Leishmania major and Mycobacterium tuberculosis.[1][5]

While essential for host defense, the sustained high-output of NO is a double-edged sword. Excessive NO can lead to tissue damage, cardiovascular collapse in septic shock, and contribute to the pathology of chronic inflammatory diseases.[1] Consequently, multiple regulatory mechanisms have evolved to control iNOS expression and activity. While transcriptional control is critical for initiating the response, post-translational regulation is vital for terminating it once the threat is neutralized. A key mechanism for this termination is the ubiquitin-proteasome system, which controls the lifetime of the iNOS protein.[6]

The Core Interaction: SPSB2 as the iNOS E3 Ligase Adaptor

Recent research has identified SPSB2 as the primary adaptor protein responsible for targeting iNOS for destruction.[1][5][7][8] SPSB2 is a member of the SPRY domain-containing SOCS (Suppressor of Cytokine Signaling) box protein family.[1]

The mechanism involves the formation of a multi-subunit E3 ubiquitin ligase complex:

-

Recognition: The SPRY domain of SPSB2 directly interacts with a conserved "DINNN" motif within the N-terminal region of the iNOS protein.[1][6][9][10]

-

Complex Assembly: The SOCS box domain of SPSB2 serves as a scaffold, recruiting Elongins B and C. This complex then binds to Cullin5, which in turn associates with the RING-box protein Rbx2.[1]

-

Ubiquitination: This fully assembled ECS (Elongin-Cullin-SOCS) E3 ligase complex polyubiquitinates iNOS.[1][9][11]

-

Degradation: The polyubiquitin (B1169507) chain acts as a signal, targeting iNOS for degradation by the 26S proteasome.[1][5][7]

This process ensures that the lifetime of iNOS is finite, allowing for a controlled burst of NO production that subsides after the initial inflammatory stimulus wanes. Interestingly, inflammatory stimuli like LPS and IFN-γ that induce iNOS expression also lead to a decrease in SPSB2 mRNA levels, suggesting a coordinated mechanism to allow for a robust initial NO response before SPSB2 levels are restored to terminate the signal.[2][6]

Signaling Pathway Visualization

Caption: The SPSB2-iNOS signaling pathway in macrophages.

Quantitative Impact on Macrophage Function

The functional consequence of the SPSB2-iNOS interaction is profound. Studies using macrophages from SPSB2-deficient (Spsb2-/-) mice demonstrate a clear phenotype of enhanced and prolonged iNOS expression upon stimulation.

Table 1: Effect of SPSB2 Deficiency on iNOS Protein Levels and NO Production

| Condition | Wild-Type (Spsb2+/+) Macrophages | SPSB2-Deficient (Spsb2-/-) Macrophages | Reference |

| iNOS Protein Expression | Peaks around 8-12 hours post-stimulation, then declines. | Shows prolonged expression and slower clearance after stimulus removal. | [1] |

| NO Production (Nitrite) | Standard response to LPS/IFN-γ. | Significantly increased NO production in response to various stimuli (LPS, L. monocytogenes, M. bovis BCG, L. major). | [1] |

Table 2: Functional Outcome of SPSB2 Deficiency in Pathogen Clearance

| Assay | Wild-Type (Spsb2+/+) Macrophages | SPSB2-Deficient (Spsb2-/-) Macrophages | Reference |

| In vitro Killing of Leishmania major | Baseline level of parasite clearance. | Enhanced killing of L. major parasites. | [1][5] |

| Effect of iNOS Inhibitor (1400W) | Abolishes parasite killing. | Enhanced killing is reversed, confirming the NO-dependent mechanism. | [1] |

These data collectively show that SPSB2 acts as a crucial brake on the NO-mediated immune response.[1] Its absence leads to a more robust and sustained antimicrobial state in the macrophage.[1][7]

Key Experimental Protocols & Workflows

The elucidation of this pathway relied on several key experimental techniques. Detailed methodologies are provided below for researchers aiming to study this or similar protein-protein interactions.

Co-Immunoprecipitation (Co-IP) to Confirm Protein Interaction

This technique is used to demonstrate the physical association between SPSB2 and iNOS within the cellular environment.

Protocol:

-

Cell Culture & Lysis: Culture macrophages (e.g., bone marrow-derived macrophages or RAW264.7) and stimulate with LPS (100 ng/mL) and IFN-γ (10 ng/mL) for 8-12 hours to induce iNOS expression.

-

Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) supplemented with a protease inhibitor cocktail.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Pre-Clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and discard.

-

Immunoprecipitation: Add an antibody specific to one of the proteins (e.g., anti-SPSB2 or an anti-Flag antibody if using Flag-tagged SPSB2) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the putative interacting partner (e.g., anti-iNOS).[1]

Caption: A typical workflow for Co-Immunoprecipitation (Co-IP).

In Vitro Ubiquitination Assay

This cell-free assay directly demonstrates that the SPSB2-containing E3 ligase complex can ubiquitinate iNOS.

Protocol:

-

Source of Substrate: Prepare lysates from LPS/IFN-γ-stimulated Spsb2-/- macrophages as a source of iNOS that is free from endogenous SPSB2.

-

Recombinant Proteins: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH5a), Cullin5, Rbx2, and the trimeric SPSB2/Elongin B/C complex.

-

Reaction Mixture: In a reaction buffer, combine the iNOS-containing lysate with ATP, ubiquitin, and the recombinant E1, E2, and E3 ligase components.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 10, 40 minutes).

-

Termination & Analysis: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by Western blotting using an anti-iNOS antibody.

-

Result: Successful ubiquitination is visualized as a high-molecular-weight "ladder" or smear of iNOS, indicating the covalent attachment of multiple ubiquitin molecules.[1]

Nitrite (B80452) Production Assay (Griess Reaction)

This colorimetric assay quantifies NO production by measuring the concentration of nitrite (NO2-), a stable breakdown product of NO, in culture supernatants.

Protocol:

-

Sample Collection: Collect 50-100 µL of culture supernatant from stimulated macrophages.

-

Griess Reagent: Prepare a two-part Griess reagent. Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid. Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

-

Reaction: Add 50 µL of Reagent A to each sample, incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Reagent B and incubate for another 10 minutes.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[1]

Therapeutic Implications and Future Directions

The role of SPSB2 as a negative regulator of iNOS makes it an attractive therapeutic target.[7][8]

-

Inhibiting the Interaction: Small molecules or peptide-based inhibitors that disrupt the SPSB2-iNOS interaction could prolong the intracellular lifetime of iNOS.[5][9][12][13] This strategy could be beneficial for treating chronic and persistent infections where a sustained NO response is desirable to clear recalcitrant pathogens.[5][7][14]

-

PROTAC Development: The structural understanding of the SPSB2-iNOS interface could inform the design of Proteolysis Targeting Chimeras (PROTACs).[9] While SPSB2 is naturally used to degrade iNOS, ligands that bind SPSB2 could be tethered to other undesirable proteins, hijacking this E3 ligase complex to degrade novel targets.

Conversely, enhancing the SPSB2-iNOS interaction could be a strategy to reduce excessive NO production in inflammatory conditions like sepsis or rheumatoid arthritis, where NO contributes to tissue damage.

Conclusion

The interaction between SPSB2 and iNOS is a key regulatory checkpoint in macrophage biology. By mediating the proteasomal degradation of iNOS, SPSB2 ensures a transient and controlled nitric oxide response, balancing potent antimicrobial activity with the prevention of host-directed cytotoxicity. The detailed molecular and functional understanding of this pathway not only deepens our knowledge of innate immunity but also provides a validated target for the rational design of novel immunomodulatory therapeutics.

References

- 1. The SPRY domain–containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nitric oxide and macrophage function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of Inducible Nitric-oxide Synthase by the SPRY Domain- and SOCS Box-containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. The SPRY domain-containing SOCS box protein SPSB2 targets iNOS for proteasomal degradation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 9. Structural basis for the regulation of inducible nitric oxide synthase by the SPRY domain-containing SOCS box protein SPSB2, an E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hsp90 inhibition renders iNOS aggregation and the clearance of iNOS aggregates by proteasomes requires SPSB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Enhanced nitric oxide production by macrophages treated with a cell-penetrating peptide conjugate : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 13. Redox-stable cyclic peptide inhibitors of the SPSB2-iNOS interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SPSB2 sets NO limits - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of SPSB2 in Complex with Inhibitory Peptide CP3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of the human SPRY domain-containing SOCS box protein 2 (SPSB2) in complex with the inhibitory cyclic peptide, CP3. SPSB2 is a critical negative regulator of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO) which plays a key role in the innate immune response. By targeting iNOS for proteasomal degradation, SPSB2 modulates NO levels. Inhibition of the SPSB2-iNOS interaction presents a promising therapeutic strategy for enhancing the host's immune response against pathogens. This document details the structural basis of this inhibition, quantitative binding data, and the experimental protocols utilized in these seminal studies.

Core Data Summary

The interaction between SPSB2 and various inhibitory peptides has been quantified to elucidate their therapeutic potential. The data presented below summarizes key binding affinities and structural determination parameters for the SPSB2-CP3 complex and provides comparative data for other relevant peptides.

| Complex | Method | Dissociation Constant (Kd) | Crystal Structure Resolution (Å) | PDB ID |

| SPSB2-CP3 | Surface Plasmon Resonance (SPR) | 7 nM | 1.89 | 6BDD |

| SPSB2-cR7 | Isothermal Titration Calorimetry (ITC) | 103 ± 16 nM | 1.23 | 8J4T |

| SPSB2-cR8 | Isothermal Titration Calorimetry (ITC) | 671 nM[1] | 1.34[1] | 5XN3[1] |

| SPSB2-cR9 | Isothermal Titration Calorimetry (ITC) | 308 ± 51 nM | 1.61 | 8J4U |

| SPSB2-iNOS peptide | Isothermal Titration Calorimetry (ITC) | 13 nM | 1.24 | 7D5T |

Signaling Pathway and Inhibition

The interaction between SPSB2 and iNOS is a key regulatory point in the nitric oxide signaling pathway. The following diagram illustrates this pathway and the mechanism of inhibition by the cyclic peptide CP3.

Caption: SPSB2-mediated iNOS degradation pathway and its inhibition by CP3.

Experimental Workflow

The determination of the crystal structure and binding affinity of the SPSB2-CP3 complex involves a multi-step experimental process. The following diagram outlines the key stages of this workflow.

Caption: Experimental workflow for SPSB2-CP3 structural and binding analysis.

Experimental Protocols

Protein Expression and Purification of Human SPSB2 (SPRY domain)

The SPRY domain of human SPSB2 (residues 22-220) is a common construct for in vitro studies due to its stability and direct involvement in iNOS binding.

-

Gene Cloning and Vector Construction : A cDNA fragment encoding the human SPSB2 SPRY domain (UniProtKB accession number Q99619, residues 22-220) is cloned into a pET-15b vector, which incorporates an N-terminal His6 tag for purification.[2]

-

Protein Expression : The pET-15b-SPSB2 construct is transformed into Escherichia coli BL21 (DE3) cells. The cells are cultured in Luria-Bertani (LB) medium at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated for a further 16 hours at 18°C.[2]

-

Cell Lysis : The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and 1 mM PMSF). The cells are lysed by sonication on ice.

-

Affinity Chromatography : The cell lysate is clarified by centrifugation, and the supernatant containing the His6-tagged SPSB2 is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The SPSB2 protein is then eluted using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Gel Filtration Chromatography : The eluted protein is further purified by size-exclusion (gel filtration) chromatography using a Superdex 75 column equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT) to remove aggregates and other impurities.

-

Protein Purity and Concentration : The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm with a calculated extinction coefficient.

Crystallization of the SPSB2-CP3 Complex

The crystal structure of the SPSB2-CP3 complex was determined using the hanging drop vapor diffusion method.

-

Complex Formation : The purified SPSB2 protein is mixed with the synthetic CP3 peptide in a slight molar excess of the peptide to ensure saturation of the protein's binding site. The mixture is incubated to allow for complex formation.

-

Crystallization Screening : Initial crystallization conditions are screened using commercially available sparse-matrix screens. The hanging drop vapor diffusion method is employed, where a small drop (e.g., 1-2 µL) of the protein-peptide complex is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume (e.g., 500 µL) of the reservoir solution.

-

Optimization of Crystallization Conditions : The conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. For the SPSB2-CP3 complex, diffraction-quality crystals were grown from a condition containing 0.1 M Bis-Tris pH 6.5, and 25% w/v polyethylene (B3416737) glycol 3350.

-

X-ray Diffraction Data Collection : The crystals are cryo-protected by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

SPR is utilized to measure the binding kinetics and affinity of CP3 to SPSB2.

-

Chip Preparation and Ligand Immobilization : A sensor chip (e.g., a CM5 chip) is activated. The purified SPSB2 protein is then immobilized onto the sensor chip surface via amine coupling.

-

Analyte Preparation : The CP3 peptide (the analyte) is serially diluted in the running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

-

Binding Measurement : The diluted CP3 peptide solutions are injected over the sensor chip surface containing the immobilized SPSB2. The association and dissociation of the peptide are monitored in real-time. A flow cell with an immobilized control protein or no protein is used as a reference to subtract non-specific binding and bulk refractive index changes.

-

Data Analysis : The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd). The Kd for the SPSB2-CP3 interaction was determined to be 7 nM.

References

An In-depth Technical Guide to the Affinity and Binding Kinetics of SPSB2-iNOS Inhibitory Cyclic Peptide-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of the inhibitory cyclic peptide-3 (CP3) targeting the interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS). This interaction is a critical regulatory point in cellular nitric oxide production, and its inhibition presents a promising therapeutic strategy.

Quantitative Data Summary

The binding affinity of various peptides for SPSB2 has been determined using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). A summary of these quantitative data is presented below for comparative analysis.

| Peptide Name | Sequence | Method | Binding Affinity (Kd) | Reference |

| SPSB2-iNOS inhibitory cyclic peptide-3 (CP3) | cyclo(Ile-Asn-Asn-Asn-Abu) | SPR | 7 nM | [Sadek MM, et al., 2018][1] |

| SPSB2-iNOS inhibitory cyclic peptide-2 (CP2) | c[WDINNNβA] | SPR | 21 nM | [Yap BK, et al., 2016][2] |

| Ac-c[CVDINNNC]-NH2 (CP0) | Ac-c[CVDINNNC]-NH2 | SPR | 4.4 nM | [Yap BK, et al., 2014] |

| Cystathionine analogue of Ac-c[CVDINNNC]-NH2 (CP1) | Not specified | SPR | Low nanomolar | [Yap BK, et al., 2016][2] |

| Murine iNOS peptide (residues 19-31) | KEEKDINNNVKKKT | ITC | 13 nM | [Kuang Z, et al., 2010][3] |

| Linear DINNN peptide | DINNN | SPR | 318 nM | [Yap BK, et al., 2016] |

| cR7 | cyclo(RGDINNN) | ITC | 103 ± 16 nM | [Li K, et al., 2024][4] |

| cR8 | cyclo(RGDINNNV) | ITC | 671 ± 109 nM | [You T, et al., 2017] |

| cR9 | cyclo(RGDINNNVE) | ITC | 308 ± 51 nM | [Li K, et al., 2024][4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time.

Protocol for SPSB2-Peptide Interaction Analysis:

-

Immobilization of SPSB2:

-

Recombinant human SPSB2 (residues 22-220) is expressed and purified.

-

A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

SPSB2 is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated sensor surface until the desired immobilization level is reached.

-

The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell is prepared similarly but without the injection of SPSB2 to serve as a control for non-specific binding and bulk refractive index changes.

-

-

Binding Analysis:

-

Cyclic peptides are serially diluted in running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

A range of peptide concentrations, typically spanning at least 10-fold above and below the expected Kd, are injected over the SPSB2-immobilized and reference flow cells at a constant flow rate.

-

Each injection is followed by a dissociation phase where running buffer flows over the sensor surface.

-

The sensor surface is regenerated between different peptide concentrations using a specific regeneration solution (e.g., a short pulse of 50 mM NaOH) if necessary.

-

-

Data Analysis:

-

The response data from the reference flow cell is subtracted from the active flow cell to obtain specific binding sensorgrams.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol for SPSB2-Peptide Interaction Analysis:

-

Sample Preparation:

-

Recombinant SPSB2 and the synthetic cyclic peptide are extensively dialyzed against the same buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT) to minimize buffer mismatch effects.

-

The concentrations of the protein and peptide solutions are accurately determined.

-

-

ITC Experiment:

-

The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).

-

The sample cell is filled with the SPSB2 solution (e.g., 10-50 µM).

-

The injection syringe is loaded with the peptide solution at a concentration typically 10-15 times that of the protein in the cell.

-

A series of small, precisely measured injections of the peptide solution into the sample cell are performed.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw ITC data, consisting of heat pulses for each injection, are integrated to obtain the heat change per mole of injectant.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/Kd.

-

Visualizations

Signaling Pathway of SPSB2-mediated iNOS Degradation and its Inhibition

The following diagram illustrates the signaling pathway leading to the proteasomal degradation of iNOS, mediated by SPSB2, and how inhibitory cyclic peptides block this process.

References

An In-depth Technical Guide to the Design and Synthesis of Redox-Stable SPSB2-iNOS Inhibitory Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between the SPRY domain-containing SOCS box protein 2 (SPSB2) and inducible nitric oxide synthase (iNOS) represents a critical regulatory checkpoint in the innate immune response. SPSB2 is an E3 ubiquitin ligase that targets iNOS for proteasomal degradation, thereby limiting the production of nitric oxide (NO), a key antimicrobial and immunomodulatory molecule.[1][2][3][4][5][6] Inhibiting the SPSB2-iNOS interaction can prolong the intracellular lifetime of iNOS, leading to sustained NO production, which may be beneficial in treating chronic and persistent infections.[1][2][6] This guide provides a comprehensive overview of the design principles, synthesis, and evaluation of redox-stable peptide inhibitors of the SPSB2-iNOS interaction, offering a foundation for the development of a novel class of anti-infective agents.[1]

The SPSB2-iNOS Signaling Pathway: A Target for Therapeutic Intervention

SPSB2 is a key negative regulator of iNOS.[5] It functions as the substrate recognition component of an E3 ubiquitin ligase complex that includes Elongin B/C, Cullin-5, and Rbx2.[2][3] The SPRY domain of SPSB2 directly binds to a specific sequence within the N-terminal region of iNOS, characterized by the "DINNN" motif.[1][7] This interaction initiates the polyubiquitination of iNOS, marking it for degradation by the proteasome.[2][3] By disrupting this protein-protein interaction, inhibitory peptides can rescue iNOS from degradation, thereby enhancing and prolonging NO production in response to inflammatory stimuli.[2][4]

Caption: SPSB2-iNOS signaling and peptide inhibition.

Design Principles for Redox-Stable Inhibitory Peptides

The development of effective SPSB2-iNOS inhibitors has focused on peptides derived from the iNOS binding motif. Key design considerations include:

-

Core Binding Motif: The "DINNN" sequence is essential for high-affinity binding to the SPSB2 SPRY domain.[1]

-

Cyclization: Constraining the peptide backbone through cyclization can pre-organize the pharmacophore for optimal binding, leading to enhanced affinity and stability.

-

Redox Stability: The intracellular environment is generally reducing. Therefore, traditional disulfide bridges for cyclization are susceptible to cleavage. To overcome this, redox-stable linkages are crucial for maintaining the peptide's active conformation. Strategies include:

-

Thioether Bridges (Cystathionine): Replacing a disulfide bond with a more stable thioether linkage.

-

Lactam Bridges: Forming a covalent bond between the N- and C-termini or between side chains to create a stable cyclic structure.[8]

-

Quantitative Data Summary of SPSB2-iNOS Inhibitory Peptides

The following table summarizes the binding affinities of key redox-stable cyclic peptide inhibitors for SPSB2.

| Peptide ID | Description | Cyclization Strategy | Binding Affinity (Kd) to SPSB2 | Reference |

| CP1 | Cystathionine analogue of a disulfide-bridged cyclic peptide | Thioether Bridge | Not explicitly stated, but shown to bind | [8] |

| CP2 | Lactam-bridged analogue of a peptide with the DINNN motif | Head-to-tail Lactam Bridge | 21 nM | [9] |

| CP3 | Cyclic peptide inhibitor | Not explicitly stated | 7 nM | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of SPSB2-iNOS inhibitory peptides.

Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol describes the manual synthesis of a linear peptide precursor using Fmoc-based solid-phase chemistry.

-

Resin Swelling: Swell Rink Amide resin in a fritted syringe with N,N-dimethylformamide (DMF) for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (4 equivalents) with HCTU (3.98 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.[12]

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a dry powder.[12]

Peptide Purification by RP-HPLC

-

Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Chromatography:

-

Equilibrate a semi-preparative C18 column with 95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in acetonitrile).

-

Inject the peptide solution onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration over 30-60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize recombinant SPSB2 protein onto a CM5 sensor chip via amine coupling.

-